3-Amino-3-(3-methylphenyl)propan-1-ol
Description
3-Amino-3-(3-methylphenyl)propan-1-ol is a chiral amino alcohol with a phenyl group substituted at the third carbon of the propanol backbone and a methyl group at the para position of the phenyl ring. Its molecular formula is C${10}$H${15}$NO (molecular weight: 165.23 g/mol).
Structure
2D Structure
Properties
IUPAC Name |
3-amino-3-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(11)5-6-12/h2-4,7,10,12H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUYRBXUFMJAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661342 | |
| Record name | 3-Amino-3-(3-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-22-0 | |
| Record name | 3-Amino-3-(3-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(3-methylphenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Example Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Friedel-Crafts acylation to form 3-methylbenzaldehyde | AlCl3, CH3COCl, benzene |
| 2 | Reductive amination | NH3, NaBH3CN, MeOH |
| 3 | Reduction of imine | NaBH4, EtOH |
Research Findings and Challenges
- Stereochemistry : Achieving high stereoselectivity is crucial. Techniques like asymmetric synthesis or enzymatic resolution can be employed.
- Yield and Purity : Optimizing reaction conditions to maximize yield and purity is essential.
- Scalability : Developing methods that are scalable and cost-effective for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: 3-(3-Methylphenyl)propanal or 3-(3-Methylphenyl)propanone.
Reduction: Secondary or tertiary amines.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-3-(3-methylphenyl)propan-1-ol is being explored for its potential therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest it may modulate inflammatory pathways.
- Antimicrobial Activity : Investigated for its interactions with microbial enzymes and potential to inhibit growth.
Biological Research
In biological contexts, this compound is studied for its ability to interact with various biomolecules:
- Enzyme Modulation : It may influence enzyme activities related to neurotransmission and metabolic regulation.
- Cell Signaling Pathways : Potential interactions with receptors involved in critical signaling pathways have been noted, warranting further pharmacological studies.
Chemical Synthesis
The compound serves as a versatile reagent in organic synthesis:
- Intermediate in Drug Development : It is utilized as a building block in synthesizing pharmaceuticals.
- Reactions : Participates in oxidation, reduction, and substitution reactions to form derivatives like amides.
Material Science Applications
In material science, this compound has been used to improve the dispersion of compacted solids, such as in antiperspirant formulations. Its ability to break up agglomerates enhances the characterization and understanding of material compositions.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-methylphenyl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the context. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 3-Amino-3-(3-methylphenyl)propan-1-ol with its analogs:
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., -CH$3$, -OCH$3$): Increase solubility in polar solvents and reduce logP values. For example, 3-methoxy derivatives (logP ~1.5–2.0) are less lipophilic than halogenated analogs (logP ~1.7–2.5) . Halogens (e.g., -Cl, -F): Enhance lipophilicity and metabolic stability but may increase toxicity risks.
- Amino Group Impact: The presence of -NH$_2$ in the target compound and its analogs introduces hydrogen-bonding capacity, increasing boiling points and aqueous solubility compared to non-amino derivatives like 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol .
Biological Activity
3-Amino-3-(3-methylphenyl)propan-1-ol, also known as 3-(3-methylphenyl)-1-amino-2-propanol, is an organic compound with the molecular formula CHNO. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique structural properties, which include a primary amine and a secondary alcohol. This article examines the biological activity of this compound, synthesizing data from various studies and sources.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 165.24 g/mol
- Structure : The compound features a 3-methylphenyl group attached to a propanol backbone, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its potential pharmacological effects and applications in organic synthesis.
The compound's biological activity is largely attributed to its ability to interact with various biological targets due to the presence of the amino and hydroxyl functional groups. These interactions can modulate biochemical pathways, making it a candidate for drug development.
Applications in Research
- Pharmaceutical Development : The compound has been investigated for its potential use in synthesizing pharmaceuticals, particularly as a building block in drug formulations.
- Chemical Synthesis : It serves as a versatile reagent in organic synthesis, facilitating reactions such as amination and alcohol formation.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct properties that may influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-2,2-difluoro-3-(3-methylphenyl)propan-1-ol | CHFNO | Contains fluorine substituents; potential for enhanced biological activity. |
| (S)-3-Amino-3-(4-methylphenyl)propan-1-ol | CHNO | Different aromatic substitution; may exhibit different pharmacological properties. |
| 3-Amino-2-(4-methylphenyl)propan-1-ol | CHNO | Additional carbon chain; alters steric properties affecting reactivity. |
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antitumor Activity : Research indicates that compounds with similar structures may exhibit antitumor properties by modulating pathways involved in cancer cell proliferation. The specific mechanisms through which this compound exerts such effects remain under investigation.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Further research is needed to elucidate these effects.
Safety and Toxicology
The safety profile of this compound indicates potential irritant effects:
- Skin Irritation : Causes skin irritation (H315).
- Eye Damage : May cause serious eye damage (H318).
These safety concerns necessitate careful handling and further toxicological evaluation before clinical application.
Q & A
Q. What are the optimal synthetic routes for 3-amino-3-(3-methylphenyl)propan-1-ol, and how do reaction conditions influence yield?
The synthesis of this compound can be achieved via catalytic hydrogenation of a nitro precursor (e.g., 3-(3-methylphenyl)-2-nitropropene) using palladium on carbon (Pd/C) under hydrogen pressure. Alternative methods include borohydride-mediated reduction of imine intermediates . Yield optimization requires careful control of temperature (20–50°C), hydrogen pressure (1–3 atm), and catalyst loading (5–10% w/w). Impurities such as over-reduced byproducts (e.g., secondary amines) can be minimized by monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : NMR confirms the presence of the 3-methylphenyl group (δ 6.8–7.3 ppm, aromatic protons) and the propanol backbone (δ 1.5–3.5 ppm, aliphatic protons). NMR resolves the quaternary carbon bearing the amino group (~55 ppm) .
- IR : Stretching vibrations for -NH (3350–3300 cm) and -OH (broad peak ~3200 cm) are critical for functional group identification .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (CHNO, theoretical 165.23 g/mol) and fragmentation patterns .
Q. How should researchers handle this compound to ensure safety?
The compound exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Use nitrile gloves, fume hoods, and closed systems during synthesis. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in a cool, dry environment (<25°C) away from oxidizers .
Advanced Research Questions
Q. What strategies resolve enantiomeric impurities in this compound?
Chiral separation can be achieved via:
- Chiral HPLC : Use columns like Chiralpak IA or IB with a hexane/isopropanol mobile phase (80:20 v/v) and UV detection at 254 nm .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation to favor the desired (R)- or (S)-isomer .
Report enantiomeric excess (e.e.) using polarimetry or chiral NMR shift reagents (e.g., Eu(hfc)) .
Q. How does the 3-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?
The electron-donating methyl group at the meta position stabilizes the aromatic ring via hyperconjugation, reducing electrophilic substitution rates. However, the amino group facilitates nucleophilic attack at the β-carbon of the propanol chain. For example, reaction with acyl chlorides forms amides, while alkylation with methyl iodide occurs at the amino group. Kinetic studies (via NMR monitoring) show a 2.5× slower reaction rate compared to its 4-fluorophenyl analog due to steric hindrance .
Q. What computational methods predict the bioactivity of this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes). The amino and hydroxyl groups form hydrogen bonds with active-site residues, while the 3-methylphenyl group engages in hydrophobic interactions .
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with observed IC data from enzyme inhibition assays .
Q. How can researchers assess the compound’s stability under physiological conditions?
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. LC-MS analysis reveals decomposition products (e.g., oxidation to ketones or hydrolysis to carboxylic acids) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, with mass loss corresponding to water and CO elimination .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Sensitivity : Use UPLC-MS/MS with a C18 column and electrospray ionization (ESI+) to detect impurities at <0.1% levels.
- Matrix Effects : Spike recovery experiments (90–110%) validate methods in complex biological matrices .
Methodological Tables
Q. Table 1. Comparative Reactivity of this compound Derivatives
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | AcCl | Amide | 85 | |
| Alkylation | MeI | N-Me derivative | 72 | |
| Oxidation | KMnO | Ketone | 63 |
Q. Table 2. Chiral Separation Parameters
| Column | Mobile Phase | Retention Time (min) | Resolution (R) |
|---|---|---|---|
| Chiralpak IA | Hexane:IPA (80:20) | 12.3 (R), 14.1 (S) | 1.5 |
| Chiralcel OD-H | Hexane:EtOH (85:15) | 10.8 (R), 13.6 (S) | 1.8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
